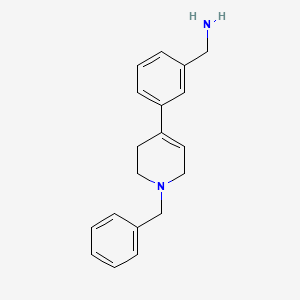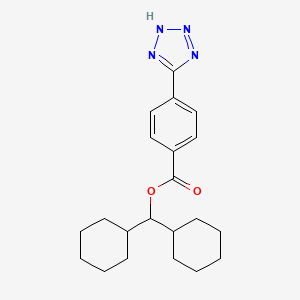
Agn-PC-00DG1W
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-00DG1W is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-00DG1W typically involves a multi-step process that includes the preparation of intermediate compounds followed by their conversion into the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure high yield and purity. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production rate and minimize waste. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-00DG1W undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the compound, which determine its reactivity and the types of products formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to convert this compound into its oxidized form.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often resulting in the formation of simpler molecules.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halogens or alkylating agents, leading to the formation of substituted derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation may yield oxygenated derivatives, while reduction could produce deoxygenated or hydrogenated compounds
Scientific Research Applications
Agn-PC-00DG1W has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis, facilitating the formation of complex molecules.
Biology: Employed in biochemical assays and as a probe for studying cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an active ingredient in drug formulations.
Industry: Utilized in the production of advanced materials, coatings, and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Agn-PC-00DG1W involves its interaction with specific molecular targets, leading to a series of biochemical and physiological effects. The compound binds to target proteins or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can result in various outcomes, such as inhibition of enzyme activity, alteration of gene expression, or modulation of cellular functions.
Comparison with Similar Compounds
Agn-PC-00DG1W is unique in its structural and functional properties, distinguishing it from other similar compounds. Some of the compounds that share similarities with this compound include:
AGN-PC-0MXVWT: Known for its high affinity against epidermal growth factor receptor, showing significant blocking of interactions.
These compounds, while similar in some aspects, differ in their specific molecular targets and the extent of their biological activities, highlighting the unique characteristics of this compound.
Properties
CAS No. |
864069-23-8 |
|---|---|
Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C19H22N2/c20-14-17-7-4-8-19(13-17)18-9-11-21(12-10-18)15-16-5-2-1-3-6-16/h1-9,13H,10-12,14-15,20H2 |
InChI Key |
HLYLGGIAMXYWHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC(=C2)CN)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12531444.png)

![1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one](/img/structure/B12531460.png)



![[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium](/img/structure/B12531482.png)
![N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide](/img/structure/B12531485.png)
![Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12531487.png)
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B12531488.png)
![4,4',4''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile)](/img/structure/B12531510.png)
![Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate](/img/structure/B12531525.png)

![3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)
